Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride

Description

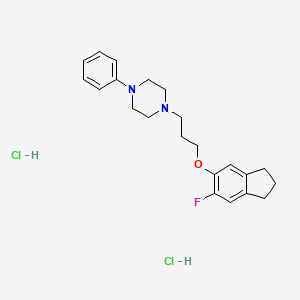

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride (hereafter referred to as the target compound) is a piperazine derivative characterized by:

- A piperazine core substituted at the 1-position with a 3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl group and at the 4-position with a phenyl group.

- A dihydrochloride salt formulation, enhancing aqueous solubility for pharmaceutical applications .

- A molecular weight estimated at ~450 g/mol (based on structural analogs).

The 6-fluoro-2,3-dihydro-1H-inden-5-yl moiety introduces a bicyclic, fluorinated aromatic system connected via an ether-propyl linker.

Properties

CAS No. |

78114-74-6 |

|---|---|

Molecular Formula |

C22H29Cl2FN2O |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

1-[3-[(6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy]propyl]-4-phenylpiperazine;dihydrochloride |

InChI |

InChI=1S/C22H27FN2O.2ClH/c23-21-16-18-6-4-7-19(18)17-22(21)26-15-5-10-24-11-13-25(14-12-24)20-8-2-1-3-9-20;;/h1-3,8-9,16-17H,4-7,10-15H2;2*1H |

InChI Key |

UNYPNAYZFULZAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)F)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride typically involves the following steps:

Formation of the Indenyl Intermediate: The 6-fluoro-2,3-dihydro-1H-inden-5-yl group is synthesized through a series of reactions starting from commercially available precursors.

Attachment to Piperazine: The indenyl intermediate is then reacted with piperazine under controlled conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pharmacological profile can be inferred from structurally related piperazine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Bulk and Rigidity : The target compound’s 6-fluoro-2,3-dihydroindenyl group provides a rigid, lipophilic bicyclic structure, likely enhancing receptor selectivity compared to simpler aryl or heteroaryl substituents (e.g., phenyl or pyridinyl groups) .

Fluorine Effects: Fluorination at the indenyl group may improve metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs .

Salt Form: The dihydrochloride formulation contrasts with freebase or monohydrochloride salts (e.g., in ’s 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine dihydrochloride), offering superior solubility for intravenous or oral administration .

Pharmacokinetics

- Metabolism : Fluorine atoms and ether linkages may reduce oxidative metabolism, as seen in fluorinated CNS drugs like fluoxetine .

Therapeutic Potential and Receptor Interactions

The target compound’s structural features align with known σ receptor ligands (e.g., ’s 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride), suggesting applications in:

- Neuropathic pain modulation via σ-1 receptor antagonism.

- Antipsychotic effects through dual σ/dopamine receptor interactions .

However, its larger substituents may limit off-target effects compared to smaller analogs like 1-(3-trifluoromethylphenyl)piperazine, which exhibit broader serotonergic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.